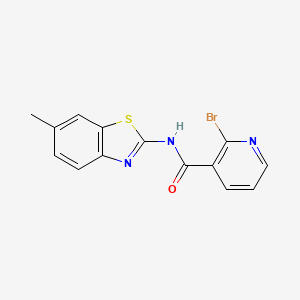
N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The furan ring, triazole moiety, and carboxamide group are common features in medicinal chemistry, often contributing to a compound's bioactivity. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as antimicrobial and antiallergic properties .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with different amines, followed by further functionalization through reactions like the Suzuki-Miyaura cross-coupling . Another approach includes the reaction of isatoic anhydride with 2-furoic hydrazide and substituted salicylaldehydes under ultrasound irradiation . These methods provide efficient routes to a wide array of furan carboxamide derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is often confirmed using spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS . X-ray powder diffraction (XRPD) and density functional theory (DFT) studies can provide detailed insights into the solid-state structure and intermolecular interactions of these compounds . These techniques would be essential in characterizing the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives can be explored through their participation in various chemical reactions. For instance, the synthesis of antiallergic compounds involves a novel 3(2H)-furanone-2(5H)-furanone rearrangement . Schiff base formation and subsequent reactions to yield azetidinone derivatives have also been reported . These reactions highlight the versatility of furan carboxamide derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives, such as their antimicrobial and antioxidant activities, are often evaluated through in vitro assays . The thermal stability of related compounds can be assessed using differential scanning calorimetry (DSC) . These analyses are crucial for understanding the potential applications of these compounds in pharmaceutical contexts.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound and its derivatives are synthesized through various chemical reactions, offering a foundation for exploring their functional properties and applications. For instance, the synthesis of furan-2-carboxylic acid hydrazide derivatives, including 1,2,4-triazole Schiff base and amine derivatives, has been detailed, showcasing methods to create compounds with potential antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
Potential Applications
- Antiplasmodial Activity : Some derivatives have shown activity against different strains of Plasmodium falciparum, highlighting the potential for malaria treatment research (Hermann et al., 2021).
- Antimicrobial Activity : N-acylhydrazone derivatives have shown promising antimicrobial activity against clinically resistant bacterial strains, suggesting potential for addressing bacterial multiresistance issues (Lannes et al., 2014).
- Antiviral Activity : Derivatives based on the furan compound have displayed promising activity against the avian influenza virus (H5N1), offering avenues for antiviral research and development (Flefel et al., 2012).
Propriétés
IUPAC Name |
5-anilino-N-(furan-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(15-9-11-7-4-8-21-11)12-13(18-19-17-12)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,20)(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHGYGANCJYGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)
![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)


![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)
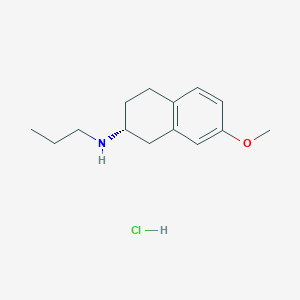
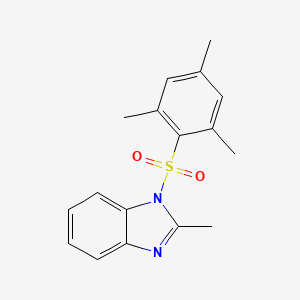
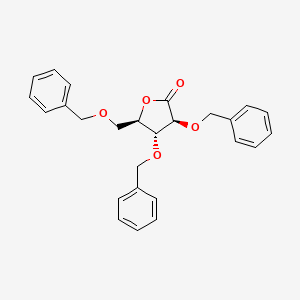
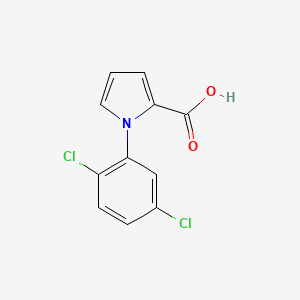
![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)
